

The Evolutionary Odyssey of cGAS-STING: From Bacterial Defense to Human Immunity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of innate immunity in vertebrates, orchestrating responses to infection, cellular damage, and cancer. However, the origins of this sophisticated defense mechanism are far more ancient, with deep roots in the perpetual conflict between bacteria and the viruses that infect them (bacteriophages). This technical guide delves into the evolutionary journey of the cGAS-STING pathway, tracing its transformation from a primordial prokaryotic defense system into a central regulator of metazoan immunity. We will explore the key molecular innovations that have shaped the pathway's function across diverse life forms, present quantitative data from pivotal studies, and provide detailed protocols for the experimental techniques used to unravel its evolutionary history.

Prokaryotic Origins: The CBASS Antiphage Systems

The evolutionary precursors of the cGAS-STING pathway are found in bacteria, where they function as a defense mechanism against bacteriophages.^[1] These systems, known as cyclic oligonucleotide-based antiphage signaling systems (CBASS), consist of a cGAS-like nucleotidyltransferase (CD-NTase) and various effector proteins, some of which are homologs of STING.^{[1][2]}

Upon phage infection, the bacterial CD-NTase is activated, though the precise mechanism of activation is not fully understood, and synthesizes a variety of cyclic dinucleotides (CDNs), including 3'3'-cGAMP, c-di-GMP, and c-di-AMP.^{[1][2]} These CDNs act as second messengers,

binding to and activating effector proteins that ultimately lead to an abortive infection, a process that kills the infected cell to prevent further phage propagation.[1] The effector domains in these bacterial systems are diverse and can include phospholipases, nucleases, and transmembrane proteins that disrupt cellular integrity.[1]

Notably, some bacterial STING-like proteins possess a Toll/interleukin-1 receptor (TIR) domain, a common building block in immune signaling pathways across different kingdoms of life.[1] This suggests that from its inception, the STING protein family was involved in host defense.

Emergence in Early Metazoans: A Pre-Interferon Function

The core components of the cGAS-STING pathway are present in some of the earliest branching metazoans, predating the evolution of interferons by hundreds of millions of years.[3] [4] Phylogenetic analyses have traced homologs of both cGAS and STING back to choanoflagellates, the closest living relatives of animals.[5][6]

Studies in the sea anemone *Nematostella vectensis*, an organism that diverged from the human lineage over 500 million years ago, have revealed a functional cGAS-STING pathway. [4] In this organism, the cGAS-like enzyme produces a 3',3'-linked CDN, similar to those found in bacteria, which in turn activates the anemone STING protein.[4] This activation, however, does not lead to an interferon response, as interferons are a vertebrate innovation.[1] Instead, the ancestral function of STING appears to be linked to other cellular processes like autophagy, an evolutionarily conserved mechanism for clearing intracellular debris and pathogens.[7]

The discovery of a functional cGAS-STING pathway in such a distant relative of vertebrates highlights that the fundamental principle of CDN-based signaling for immunity was established early in animal evolution.[4]

Diversification in Invertebrates: Adapting to New Threats

Invertebrates, which constitute the vast majority of animal species, exhibit a remarkable diversity in their cGAS-STING signaling pathways. In insects like *Drosophila melanogaster*, the pathway has been adapted to combat RNA viruses.[1] Unlike in mammals, where cGAS is a

dedicated DNA sensor, *Drosophila* possesses cGAS-like receptors (cGLRs) that can be activated by double-stranded RNA (dsRNA), a common hallmark of viral replication.^[2] These cGLRs synthesize various CDNs, including 2'3'-cGAMP and 3'2'-cGAMP, which then activate the insect STING homolog.^{[2][8]}

The downstream signaling from STING in insects also differs from the canonical vertebrate pathway. Instead of inducing interferons, insect STING activation often leads to the production of antimicrobial peptides via the NF- κ B-like transcription factor Relish and the induction of autophagy.^[9] This demonstrates the evolutionary plasticity of the pathway, as it has been repurposed to counter different types of pathogens using the existing molecular toolkit of the host.

The Vertebrate Innovation: The Link to Interferon

The most significant evolutionary leap in the cGAS-STING pathway occurred in vertebrates with its linkage to the type I interferon (IFN) system.^[3] This innovation transformed the pathway into a potent antiviral defense mechanism.

Several key molecular changes underpinned this functional shift:

- **Evolution of 2'3'-cGAMP:** Vertebrate cGAS enzymes evolved the unique ability to synthesize 2'3'-cGAMP, a CDN with one 2'-5' and one 3'-5' phosphodiester bond.^[4] This specific isomer is a particularly potent activator of vertebrate STING.^[4]
- **Acquisition of the C-Terminal Tail (CTT) on STING:** Vertebrate STING proteins acquired a C-terminal tail which serves as a docking site for the kinase TBK1.^[1]
- **Recruitment of IRF3:** The recruitment and activation of TBK1 by STING leads to the phosphorylation and activation of the transcription factor IRF3.^[10] Activated IRF3 then translocates to the nucleus and drives the expression of type I interferons and other interferon-stimulated genes (ISGs), which establish a broad antiviral state in the host.^{[10][11]}

This coupling of the ancient cGAS-STING sensing machinery to the newly evolved interferon system provided vertebrates with a highly effective and adaptable defense against a wide range of viral pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the cGAS-STING pathway across different species.

Organism	cGAS Homolog	Ligand	CDN Product	STING Homolog	Downstream Response	Reference
Bacteria	CD-NTase	Phage infection	3'3'-cGAMP, c-di-GMP, etc.	STING-like (with various effector domains)	Abortive infection	[1]
Nematostella vectensis (Sea Anemone)	Nv-cGAS	dsDNA	3'3'-cGAMP	Nv-STING	Autophagy	[4]
Drosophila melanogaster (Fruit Fly)	cGRL1, cGRL2	dsRNA	3'2'-cGAMP, 2'3'-c-di-GMP	Dm-STING	NF-κB (Relish), Autophagy	[2]
Homo sapiens (Human)	h-cGAS	dsDNA	2'3'-cGAMP	h-STING	Type I Interferons (via TBK1-IRF3), NF-κB	[10]

Key Experimental Protocols

Phylogenetic Analysis of cGAS and STING Homologs

This protocol outlines a general workflow for identifying and analyzing the evolutionary relationships of cGAS and STING proteins.

- Homolog Identification:
 - Use the protein sequences of human cGAS and STING as queries for a BLASTp search against the non-redundant protein sequences (nr) database at the National Center for Biotechnology Information (NCBI).
 - To identify distant homologs, perform a Position-Specific Iterated BLAST (PSI-BLAST) search.
 - Retrieve the full-length protein sequences of the identified homologs from representative species across different phyla.
- Multiple Sequence Alignment:
 - Align the collected protein sequences using a multiple sequence alignment tool such as Clustal Omega or MAFFT.
 - Manually inspect and edit the alignment to remove poorly aligned regions and gaps, which can introduce errors in phylogenetic inference.
- Phylogenetic Tree Construction:
 - Use the curated alignment to construct a phylogenetic tree using methods such as:
 - Maximum Likelihood (ML): Employ software like RAxML or IQ-TREE. This method evaluates the likelihood of different tree topologies given a model of amino acid substitution.
 - Bayesian Inference (BI): Use software like MrBayes. This method calculates the posterior probability of a tree, providing a measure of confidence in the inferred relationships.
 - Assess the statistical support for the branches of the phylogenetic tree using bootstrapping (for ML) or posterior probabilities (for BI).
- Tree Visualization and Interpretation:
 - Visualize the resulting phylogenetic tree using software like FigTree or iTOL.

- Analyze the branching patterns to infer the evolutionary relationships between the cGAS and STING homologs from different species.

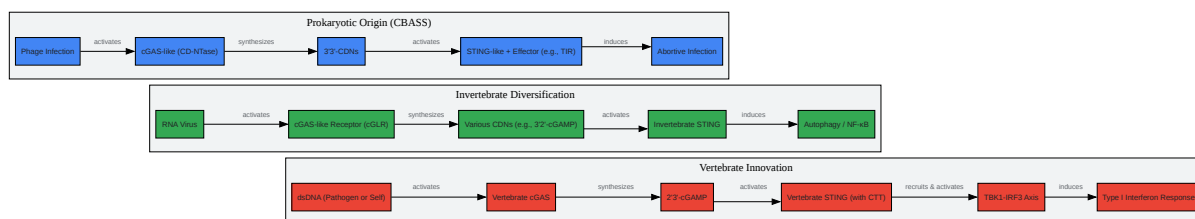
In Vitro cGAS Activity Assay

This protocol describes a method to measure the enzymatic activity of a cGAS homolog in vitro.

- Protein Expression and Purification:
 - Clone the coding sequence of the cGAS homolog into an expression vector with a purification tag (e.g., His-tag, GST-tag).
 - Express the protein in a suitable expression system (e.g., E. coli, insect cells).
 - Purify the recombinant protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
- Enzymatic Reaction:
 - Set up the reaction mixture in a buffer containing:
 - Purified cGAS enzyme
 - ATP and GTP substrates (radiolabeled ATP, e.g., [α - 32 P]ATP, can be used for detection)
 - Divalent metal ions (e.g., Mg^{2+} , Mn^{2+})
 - DNA ligand (e.g., herring testis DNA, interferon-stimulatory DNA)
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human cGAS).
- Product Detection and Quantification:
 - Stop the reaction by adding EDTA.
 - Treat the reaction mixture with alkaline phosphatase to remove unincorporated nucleotides.

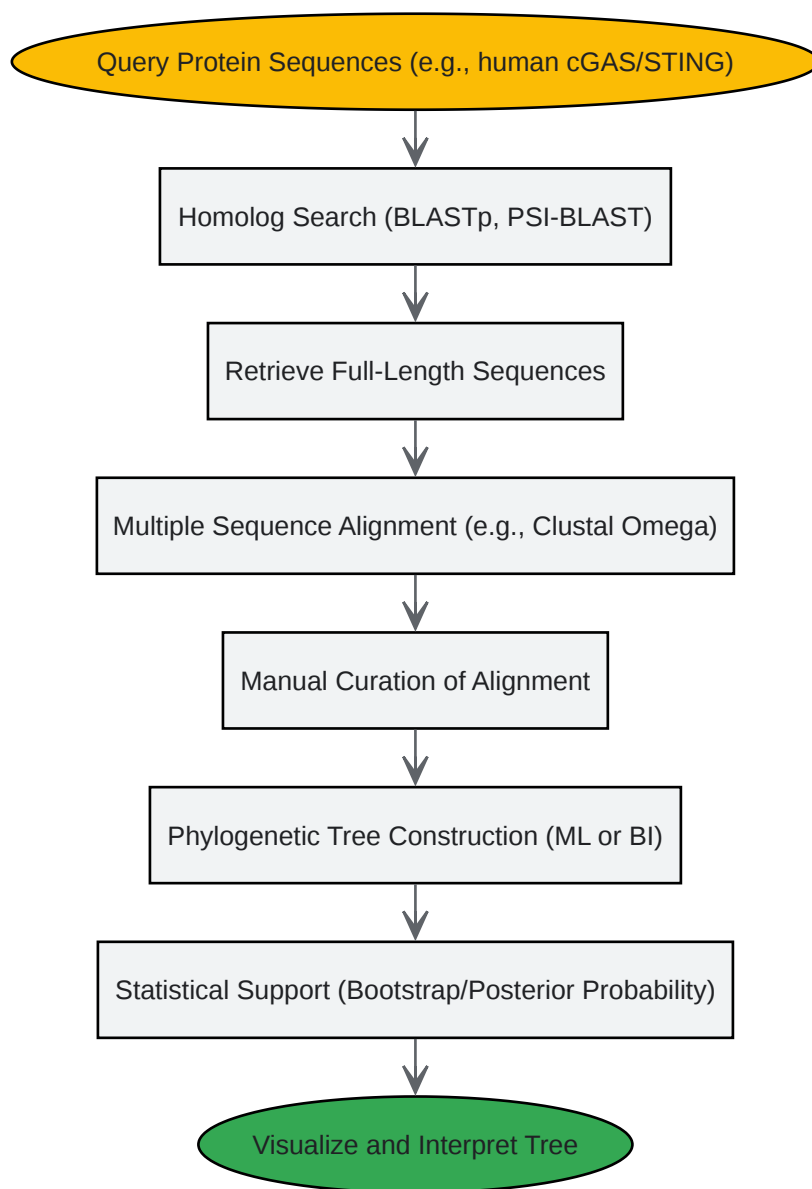
- Separate the cyclic dinucleotide product from the remaining substrates using thin-layer chromatography (TLC).
- Detect the radiolabeled CDN product by autoradiography.
- Quantify the amount of product to determine the enzyme's activity.

Visualizations



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Figure 1. Evolutionary trajectory of the cGAS-STING signaling pathway.



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Figure 2. Workflow for phylogenetic analysis of cGAS and STING proteins.

Conclusion

The cGAS-STING pathway provides a compelling case study in molecular evolution, illustrating how a primordial defense system can be repurposed and elaborated upon to generate new and more complex biological functions. From its origins as a bacterial anti-phage mechanism to its role as a central regulator of innate immunity in vertebrates, the pathway has been shaped by a continuous evolutionary arms race between hosts and their pathogens. Understanding the

evolutionary history of the cGAS-STING pathway not only provides fundamental insights into the origins of immunity but also offers a framework for the development of novel therapeutics that can modulate its activity for the treatment of a wide range of human diseases. The remarkable conservation of the core components of this pathway across vast evolutionary distances underscores its fundamental importance in maintaining organismal health.

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